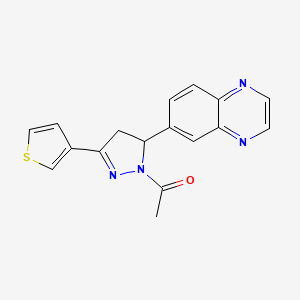
N-(1-Benzylpiperidin-3-yl)-2-chloro-N-(pyridin-4-ylmethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Benzylpiperidin-3-yl)-2-chloro-N-(pyridin-4-ylmethyl)propanamide, also known as BTCP, is a chemical compound that belongs to the piperidine class of compounds. It has been of interest to the scientific community due to its potential application in the treatment of various neurological and psychiatric disorders.
Mecanismo De Acción
N-(1-Benzylpiperidin-3-yl)-2-chloro-N-(pyridin-4-ylmethyl)propanamide acts as a selective dopamine reuptake inhibitor (DRI) and a sigma receptor agonist. It increases the levels of dopamine in the brain, which leads to an increase in the release of endogenous opioids. This mechanism of action is responsible for its analgesic and antinociceptive effects.
Biochemical and Physiological Effects
This compound has been shown to produce analgesia and antinociception in animal models of pain. It also produces a reduction in locomotor activity and anxiolytic effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-Benzylpiperidin-3-yl)-2-chloro-N-(pyridin-4-ylmethyl)propanamide has several advantages for use in lab experiments. It is a highly potent and selective DRI, which makes it useful for investigating the role of dopamine in various physiological and pathological conditions. It also has a relatively long half-life, which allows for sustained effects in animal models. However, this compound has been shown to produce some adverse effects such as sedation, ataxia, and respiratory depression, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(1-Benzylpiperidin-3-yl)-2-chloro-N-(pyridin-4-ylmethyl)propanamide. One area of interest is its potential use in the treatment of addiction. It has been shown to reduce drug-seeking behavior in animal models of addiction, and further research is needed to investigate its potential clinical application. Another area of interest is its potential use in the treatment of neuropathic pain. It has been shown to produce analgesia in animal models of neuropathic pain, and further research is needed to investigate its mechanism of action and potential clinical application.
Conclusion
In conclusion, this compound is a chemical compound that has been of interest to the scientific community due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Its mechanism of action as a selective DRI and sigma receptor agonist has been studied extensively, and it has been shown to produce analgesia, antinociception, anxiolytic, and antidepressant effects. While it has some limitations for use in lab experiments, its potential clinical applications in the treatment of addiction and neuropathic pain warrant further investigation.
Métodos De Síntesis
The synthesis of N-(1-Benzylpiperidin-3-yl)-2-chloro-N-(pyridin-4-ylmethyl)propanamide involves the reaction of 1-benzylpiperidin-3-amine with 2-chloro-N-(pyridin-4-ylmethyl)propanamide in the presence of a suitable solvent and reagents. The reaction is carried out under controlled conditions to obtain a high yield of the desired product. The purity of the compound is then verified using various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
Aplicaciones Científicas De Investigación
N-(1-Benzylpiperidin-3-yl)-2-chloro-N-(pyridin-4-ylmethyl)propanamide has been studied extensively for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to exhibit potent analgesic and antinociceptive effects in animal models of pain. It has also been investigated for its potential use in the treatment of depression, anxiety, and addiction.
Propiedades
IUPAC Name |
N-(1-benzylpiperidin-3-yl)-2-chloro-N-(pyridin-4-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O/c1-17(22)21(26)25(15-19-9-11-23-12-10-19)20-8-5-13-24(16-20)14-18-6-3-2-4-7-18/h2-4,6-7,9-12,17,20H,5,8,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDJNKQTMHRICO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC1=CC=NC=C1)C2CCCN(C2)CC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![benzyl 2-[(1E)-3-(morpholin-4-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate](/img/structure/B2976675.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2976676.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-methylphenyl)amino]acetamide](/img/structure/B2976677.png)
![N-(3,5-dimethylphenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2976678.png)

![N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-2-morpholin-4-yl-acetamide](/img/structure/B2976681.png)


![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)


![N-(3,4-dichlorophenyl)[1-(2-furylmethyl)-4-hydroxy-6-methyl-2-oxo(3-hydropyrid yl)]carboxamide](/img/structure/B2976692.png)
![N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2976693.png)

